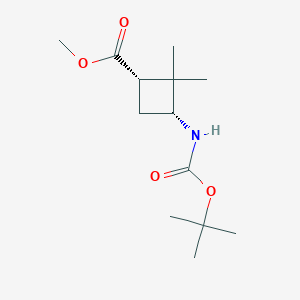![molecular formula C19H18N2O3 B3110877 3'H-Cyclopropa[8,25][5,6]fullerene-C70-3'-carboxylic acid CAS No. 180777-24-6](/img/structure/B3110877.png)
3'H-Cyclopropa[8,25][5,6]fullerene-C70-3'-carboxylic acid
描述
3’H-Cyclopropa[8,25][5,6]fullerene-C70-3’-carboxylic acid: is a derivative of fullerene C70, a molecule composed of 70 carbon atoms arranged in a spherical structure. This compound features a cyclopropane ring fused to the fullerene core and a carboxylic acid functional group. The unique structure of this compound imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’H-Cyclopropa[8,25][5,6]fullerene-C70-3’-carboxylic acid typically involves the cyclopropanation of fullerene C70 followed by the introduction of a carboxylic acid group. The cyclopropanation can be achieved using diazo compounds under photochemical or thermal conditions. The carboxylation step often involves the use of carbon dioxide or carboxylating agents in the presence of catalysts.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions, such as esterification with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alcohols, acid catalysts (e.g., sulfuric acid), reflux conditions.
Major Products:
Oxidation: Oxidized fullerene derivatives.
Reduction: Alcohol derivatives of the fullerene.
Substitution: Ester derivatives of the fullerene.
科学研究应用
Chemistry: 3’H-Cyclopropa[8,25][5,6]fullerene-C70-3’-carboxylic acid is used as a building block for the synthesis of more complex fullerene derivatives. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a drug delivery system due to its ability to encapsulate other molecules within its fullerene core. Additionally, its antioxidant properties are studied for potential therapeutic applications.
Industry: In the industrial sector, this compound is explored for use in organic photovoltaics and electronic devices. Its ability to accept and donate electrons makes it a valuable component in the development of advanced materials for energy storage and conversion.
作用机制
The mechanism by which 3’H-Cyclopropa[8,25][5,6]fullerene-C70-3’-carboxylic acid exerts its effects is largely dependent on its interaction with other molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, facilitating its binding to various molecular targets. The fullerene core can participate in electron transfer processes, making it an effective antioxidant and electron acceptor in photovoltaic applications.
相似化合物的比较
Fullerene C60: Another well-known fullerene with 60 carbon atoms, used in similar applications but with different reactivity due to its smaller size.
Methanofullerene derivatives: Compounds with methano groups attached to the fullerene core, used in organic electronics and photovoltaics.
Phenyl-C71-butyric acid methyl ester: A fullerene derivative used in organic photovoltaics, known for its high electron mobility.
Uniqueness: 3’H-Cyclopropa[8,25][5,6]fullerene-C70-3’-carboxylic acid is unique due to the presence of both a cyclopropane ring and a carboxylic acid group. This combination imparts distinct chemical reactivity and physical properties, making it a versatile compound for various scientific and industrial applications.
属性
IUPAC Name |
5-(2-methoxyphenyl)-N-(2-phenylethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-17-10-6-5-9-15(17)18-13-16(21-24-18)19(22)20-12-11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOAVGCOLLSVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NO2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


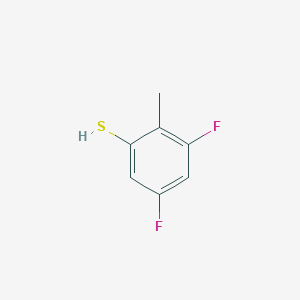
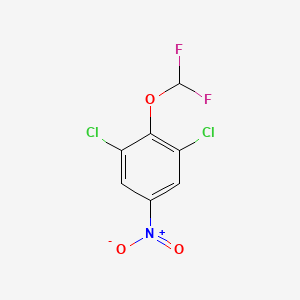
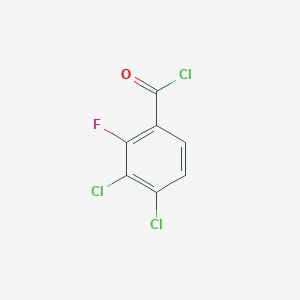
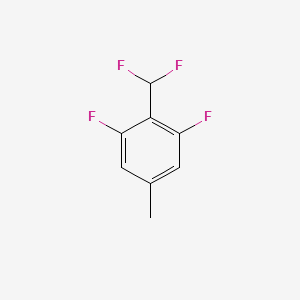
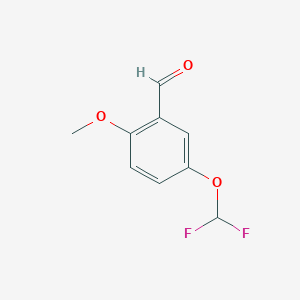
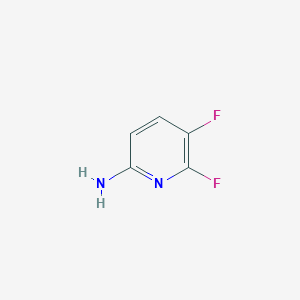

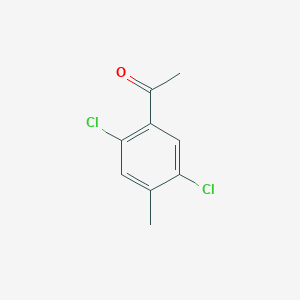
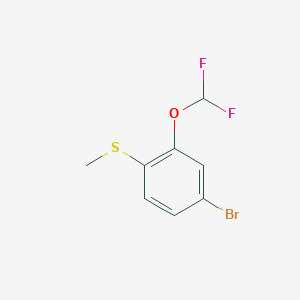
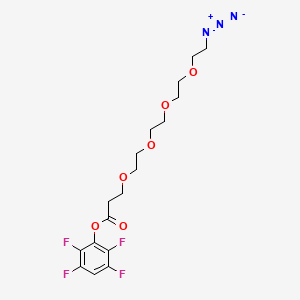
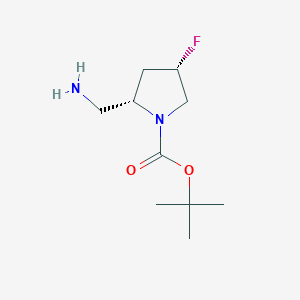
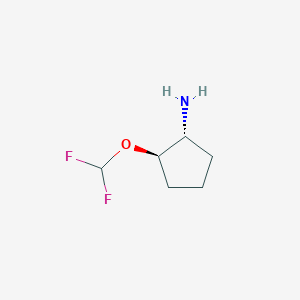
![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B3110915.png)
